molecular formula C17H16ClFN6O B2457857 (3-Chloro-4-fluorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034348-83-7

(3-Chloro-4-fluorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

Cat. No. B2457857
CAS RN: 2034348-83-7
M. Wt: 374.8
InChI Key: MABDAVXSPKDNHD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a triazole ring, a pyrazine ring, and a piperazine ring . It has been identified as an inhibitor of the Neurokinin receptor .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The folding of the 4-piperazine-phenyl tail occurs to accommodate the ligand in the pocket, stabilized by hydrophobic contacts with the side chain of His244 and Val283 and a hydrogen bond between the phenolic OH group and Cys83 .

Scientific Research Applications

Antimicrobial Activities

Some novel compounds, including triazole derivatives, have been synthesized for their antimicrobial properties. These compounds were evaluated against various microorganisms, showing good to moderate activities, which could have implications for developing new antimicrobial agents (Bektaş et al., 2007). Another study synthesized triazole analogues of piperazine with significant antibacterial activity against human pathogenic bacteria, indicating potential for further pharmaceutical development (Nagaraj et al., 2018).

Antitumoral and Anticoronavirus Activity

Derivatives of triazolo thiadiazine were synthesized and showed promising in vitro anticoronavirus and antitumoral activities. These findings suggest that structural variations can tune the biological properties toward specific antiviral or antitumoral activities, providing a basis for the development of new therapeutic agents (Jilloju et al., 2021).

P2X7 Antagonist for Mood Disorders

A dipolar cycloaddition reaction led to the discovery and preclinical profiling of a P2X7 antagonist, demonstrating its potential for treating mood disorders. This research emphasizes the importance of chemical synthesis in drug discovery and development, particularly for psychiatric conditions (Chrovian et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound, also known as Fezolinetant , is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind to neurokinin peptides. They are involved in various biological processes, including pain perception, cardiovascular homeostasis, and inflammatory responses.

Mode of Action

Fezolinetant interacts with its target, the Neurokinin Receptor, by binding to it with high affinity This binding inhibits the receptor’s activity, leading to changes in cellular signaling pathways

Pharmacokinetics

It is known that the compound has a predicted boiling point of 6230±650 °C , a predicted density of 1.56±0.1 g/cm3 , and it is soluble in DMSO . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fezolinetant. For instance, the compound should be stored at -20°C to maintain its stability . Additionally, the compound’s efficacy may be influenced by factors such as the presence of other drugs or substances, the physiological state of the individual, and genetic variations in the target Neurokinin Receptors.

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN6O/c1-11-21-22-16-15(20-4-5-25(11)16)23-6-8-24(9-7-23)17(26)12-2-3-14(19)13(18)10-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABDAVXSPKDNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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